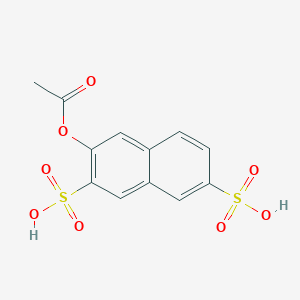
3-(Acetyloxy)naphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, and an acetyloxy group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid typically involves the acetylation of 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
3-(Acetyloxy)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfonate salts.
Substitution: Formation of various substituted naphthalenesulfonic acids.
科学的研究の応用
3-(Acetyloxy)naphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its strong chromophoric properties.
作用機序
The mechanism of action of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. The sulfonic acid groups can participate in various biochemical pathways, including enzyme inhibition and activation. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid: Lacks the acetyloxy group but shares similar sulfonic acid functionality.
1-Naphthol-3,6-disulfonic acid: Similar structure but with sulfonic acid groups at different positions.
Naphthalene-2,7-disulfonic acid: Lacks the hydroxyl and acetyloxy groups but has similar sulfonic acid groups.
Uniqueness
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups.
特性
CAS番号 |
651715-59-2 |
|---|---|
分子式 |
C12H10O8S2 |
分子量 |
346.3 g/mol |
IUPAC名 |
3-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H10O8S2/c1-7(13)20-11-5-8-2-3-10(21(14,15)16)4-9(8)6-12(11)22(17,18)19/h2-6H,1H3,(H,14,15,16)(H,17,18,19) |
InChIキー |
RMKDWZBJNHRBAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C=C(C=CC2=C1)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


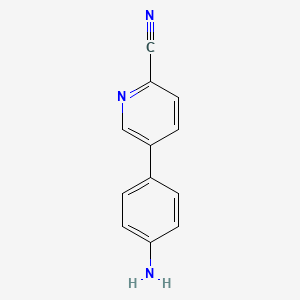


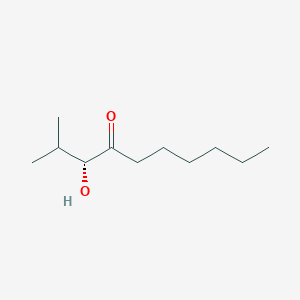

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
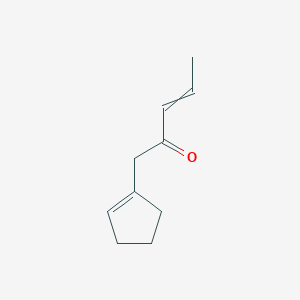
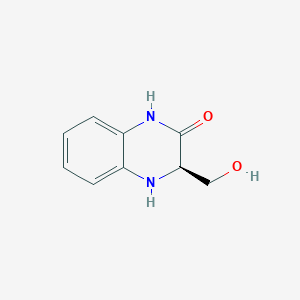
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)

![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
